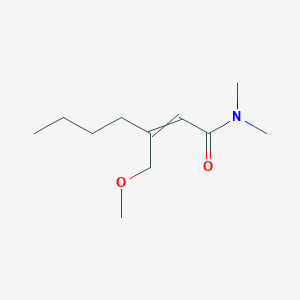
3-(methoxymethyl)-N,N-dimethylhept-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethyl)-N,N-dimethylhept-2-enamide is an organic compound characterized by its unique structure, which includes a methoxymethyl group attached to a hept-2-enamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-N,N-dimethylhept-2-enamide typically involves the reaction of hept-2-enamide with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methoxymethyl)-N,N-dimethylhept-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond in the hept-2-enamide backbone can be reduced to form saturated amides.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
Oxidation: Formation of methoxymethyl aldehyde or methoxymethyl carboxylic acid.
Reduction: Formation of N,N-dimethylheptanamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Methoxymethyl)-N,N-dimethylhept-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(methoxymethyl)-N,N-dimethylhept-2-enamide involves its interaction with specific molecular targets and pathways. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. These interactions can modulate biological processes, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methoxymethyl)-N,N-dimethylheptanamide: Similar structure but lacks the double bond.
3-(Methoxymethyl)-N,N-dimethylhex-2-enamide: Similar structure but with a shorter carbon chain.
3-(Methoxymethyl)-N,N-dimethylhept-2-enoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
3-(Methoxymethyl)-N,N-dimethylhept-2-enamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the methoxymethyl group and the double bond in the hept-2-enamide backbone allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research.
Eigenschaften
CAS-Nummer |
922177-58-0 |
|---|---|
Molekularformel |
C11H21NO2 |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
3-(methoxymethyl)-N,N-dimethylhept-2-enamide |
InChI |
InChI=1S/C11H21NO2/c1-5-6-7-10(9-14-4)8-11(13)12(2)3/h8H,5-7,9H2,1-4H3 |
InChI-Schlüssel |
AFYDORVAWFVDPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=CC(=O)N(C)C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(Decan-2-ylidene)amino]oxy}(ethoxy)methanone](/img/structure/B14178884.png)
![4-[(4-Oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]butyl nitrate](/img/structure/B14178886.png)
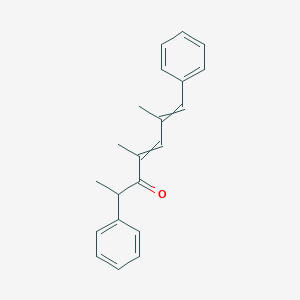
![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)
![3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14178917.png)
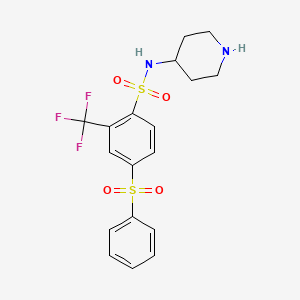
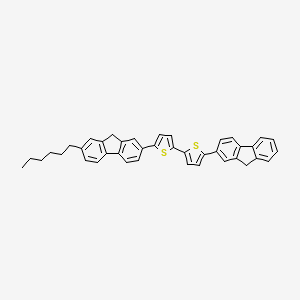
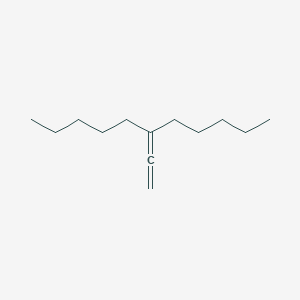
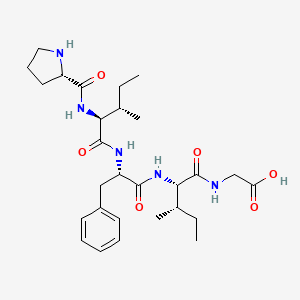
![1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14178956.png)



![N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14178983.png)
